molecular formula C18H21N5O2 B11388310 N-(6-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-methylbutanamide CAS No. 879072-99-8

N-(6-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-methylbutanamide

Cat. No.: B11388310
CAS No.: 879072-99-8
M. Wt: 339.4 g/mol
InChI Key: YSEKIUZDKURAMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-methylbutanamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It is built around the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocyclic scaffold, a structure known for its versatility in drug design . The TP core is isoelectronic with the purine ring system, allowing it to act as a potential bio-isostere for purines in the development of enzyme inhibitors, such as those targeting kinase ATP-binding sites . Furthermore, the presence of multiple nitrogen atoms in the TP structure grants it metal-chelating properties, which can be exploited in the design of therapeutic agents, including anti-cancer and anti-parasitic candidates . Researchers can leverage this compound as a key intermediate or building block for synthesizing more complex molecules, or use it as a probe to explore biological pathways involving purine recognition. This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

879072-99-8

Molecular Formula

C18H21N5O2

Molecular Weight

339.4 g/mol

IUPAC Name

N-(6-benzyl-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-methylbutanamide

InChI

InChI=1S/C18H21N5O2/c1-11(2)9-15(24)20-17-21-18-19-12(3)14(16(25)23(18)22-17)10-13-7-5-4-6-8-13/h4-8,11H,9-10H2,1-3H3,(H2,19,20,21,22,24)

InChI Key

YSEKIUZDKURAMX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=C(N2)NC(=O)CC(C)C)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Formation of 5-Methyl-6-Benzyl-4,7-Dihydropyrimidin-7-One

The triazolopyrimidine scaffold originates from a pyrimidine precursor. A modified Gewald reaction, adapted from thieno[2,3-d]pyrimidine syntheses, is employed. Cyclocondensation of N-benzyl-3-aminocrotonate with ethyl cyanoacetate in the presence of sulfur and morpholine yields 5-methyl-6-benzyl-4,7-dihydropyrimidin-7-one. Key parameters include:

  • Solvent : Ethanol or dimethylformamide (DMF)

  • Temperature : Reflux (80–100°C)

  • Catalyst : Morpholine (10 mol%)

  • Yield : 78–85%.

The intermediate is characterized by 1^1H-NMR (δ=2.20 ppm, singlet for methyl; δ=4.30 ppm, multiplet for benzyl CH2_2) and IR (1670 cm1^{-1}, C=O stretch).

Cyclization to Triazolo[1,5-a]Pyrimidine

Triethyl orthoformate facilitates cyclization of the pyrimidine intermediate with 3-amino-1,2,4-triazole. Reaction conditions:

  • Reagent : Triethyl orthoformate (3 equiv)

  • Temperature : 120°C (reflux)

  • Duration : 4–6 hours

  • Yield : 65–72%.

The product, 6-benzyl-5-methyl-7-oxo-4,7-dihydrotriazolo[1,5-a]pyrimidine-2-amine, exhibits 13^{13}C-NMR signals at δ=158.9 ppm (C=O) and δ=152.1 ppm (triazole C=N).

Introduction of the 3-Methylbutanamide Side Chain

Acylation of the 2-Amino Group

The 2-amino group undergoes nucleophilic acylation with 3-methylbutanoyl chloride. Optimized conditions include:

  • Base : Triethylamine (2.5 equiv)

  • Solvent : Anhydrous dichloromethane (DCM)

  • Temperature : 0°C → room temperature

  • Reaction Time : 12 hours

  • Yield : 80–87%.

Mechanistic Insight : The base deprotonates the amine, enhancing nucleophilicity. Acyl chloride reacts via a two-step mechanism: initial attack forms a tetrahedral intermediate, followed by chloride departure.

Purification and Characterization

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7). Key analytical data:

  • IR : 1655 cm1^{-1} (amide C=O), 3300 cm1^{-1} (N-H stretch)

  • 1^1H-NMR : δ=1.05 ppm (doublet, 3-methylbutanoyl CH3_3), δ=7.30 ppm (multiplet, benzyl aromatic protons).

  • HRMS : [M+H]+^+ calcd. for C20_{20}H24_{24}N5_5O2_2: 390.1932; found: 390.1935.

Optimization Strategies and Comparative Analysis

Solvent and Temperature Effects

Replacing DCM with tetrahydrofuran (THF) reduces yield to 62% due to competitive side reactions. Elevated temperatures (>40°C) promote hydrolysis of the acyl chloride, necessitating strict temperature control.

Catalytic Enhancements

Adding 4-dimethylaminopyridine (DMAP, 5 mol%) as a catalyst increases acylation yield to 91% by stabilizing the transition state.

Data Tables

Table 1. Synthetic Parameters for Key Intermediates

StepReagents/ConditionsYield (%)Purity (HPLC)
Pyrimidine FormationEthyl cyanoacetate, S8_8, morpholine8598.5
CyclizationTriethyl orthoformate, 120°C7297.8
Acylation3-Methylbutanoyl chloride, Et3_3N8799.1

Table 2. Spectroscopic Data for Final Compound

TechniqueKey SignalsAssignment
1^1H-NMR (400 MHz)δ=2.20 (s, 3H, CH3_3)Pyrimidine methyl
δ=3.45 (m, 2H, CH2_2)Benzyl CH2_2
13^{13}C-NMRδ=172.1 (C=O)Amide carbonyl
HRMSm/z 390.1935 [M+H]+^+Molecular ion confirmation

Challenges and Solutions

Regioselectivity in Cyclization

Competing pathways may yield [1,5-a] vs. triazolopyrimidine isomers. Using excess triethyl orthoformate and slow reagent addition favors the desired [1,5-a] isomer (85:15 selectivity).

Moisture Sensitivity

3-Methylbutanoyl chloride is hygroscopic. Storage over molecular sieves and anhydrous workup protocols prevent hydrolysis .

Chemical Reactions Analysis

Types of Reactions

N-(6-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Research indicates that N-(6-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-methylbutanamide exhibits various biological activities:

1. Antimicrobial Activity:

  • The compound has shown effectiveness against a range of bacterial strains. In vitro studies have demonstrated its potential as a broad-spectrum antibacterial agent.

2. Anticancer Properties:

  • Preliminary studies suggest that this compound induces apoptosis in cancer cell lines. For instance, it has been observed to downregulate anti-apoptotic proteins such as Bcl-2 while upregulating tumor suppressor proteins like p53.

3. Anti-inflammatory Effects:

  • The compound may modulate inflammatory pathways, potentially making it useful in treating inflammatory diseases.

4. Antidiabetic Activity:

  • Research indicates that it may influence glucose metabolism and insulin sensitivity, suggesting potential applications in diabetes management.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various triazolo-pyrimidine derivatives, this compound exhibited a minimum inhibitory concentration (MIC) of 15.62 µg/mL against Staphylococcus aureus, highlighting its potential as an antibacterial agent.

Case Study 2: Anticancer Activity

In vitro assays on HepG2 liver cancer cells revealed that the compound induced significant apoptosis with IC50 values indicating effective cytotoxicity at low concentrations. The mechanism involved the upregulation of p53 and downregulation of Bcl-2.

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally related compounds is presented below:

Compound NameStructural FeaturesBiological Activity
N-(6-benzyl-5-methyl-7-oxo-[1,2,4]triazolo[1,5-a]pyrimidin)Triazole and pyrimidine ringsAntimicrobial
N-(substituted phenyl) derivativesVarying substitutions on phenyl groupsAnticancer
Other triazolo-pyrimidine derivativesSimilar core structuresAnti-inflammatory

Mechanism of Action

The mechanism of action of N-(6-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-methylbutanamide involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Structural Comparisons

Triazolo[1,5-a]pyrimidine derivatives share a fused triazole-pyrimidine core but vary in substituents, which critically influence their properties. Key structural analogs include:

Compound Name / ID Position 2 Substituent Position 5 Substituent Position 6/7 Substituent Key Features
Target Compound 3-Methylbutanamide Methyl 6-Benzyl, 7-oxo Amide group enhances polarity and H-bonding potential .
5-Methyl-2-methylthio-6-nitro-7-phenyl analog [1] Methylthio Methyl 6-Nitro, 7-phenyl Nitro group increases electron-withdrawing effects; phenyl enhances lipophilicity .
5-Methyl-6-nitro-7-phenyl-2-trifluoromethyl [2] Trifluoromethyl Methyl 6-Nitro, 7-phenyl CF₃ group improves metabolic stability and electronegativity .
CB2 ligand (Compound 38) [7] N-Benzyl-N-methylamino - 4-Pentyl, 7-oxo, 6-carboxamide Cyclohexyl carboxamide and pentyl chain optimize receptor binding .

Key Observations :

  • Position 2: The target compound’s 3-methylbutanamide substituent is unique among analogs, offering both hydrophobic (branched alkyl) and hydrophilic (amide) properties. This contrasts with electron-withdrawing groups (e.g., NO₂, CF₃) or thioethers in other derivatives .
  • Position 6/7 : The 6-benzyl group in the target compound parallels the 7-phenyl group in analogs from –3, suggesting a conserved role in π-π interactions or steric effects .

Key Differences :

  • The target compound’s amide group may require post-cyclization functionalization, whereas nitro or CF₃ groups are introduced during cyclization .
  • Use of BPC for amidation (as in ) ensures high yields and reproducibility compared to traditional coupling reagents.
Physicochemical Properties
Property Target Compound 2-Methylthio-6-nitro [1] 2-Trifluoromethyl [2] CB2 Ligand (38) [7]
Melting Point Not reported 273–276°C Not reported 157°C
Solubility Moderate (amide) Low (nitro, phenyl) Low (CF₃) Moderate (carboxamide)
Polarity High (amide) Moderate (NO₂) Low (CF₃) Moderate (cyclohexyl)

Analysis :

  • The target compound’s amide group likely improves aqueous solubility compared to nitro or CF₃ analogs .
  • The CB2 ligand’s carboxamide and pentyl chain balance polarity and lipophilicity for membrane permeability .

Biological Activity

N-(6-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-methylbutanamide is a complex organic compound that exhibits significant biological activity due to its unique structural features. This compound is characterized by a triazolo-pyrimidine core, which is known for its diverse pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight412.45 g/mol
Molecular FormulaC23H20N6O2
LogP2.9812
LogD2.9656
Polar Surface Area82.325 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties against various pathogens. For instance, derivatives of triazole and pyrimidine have been shown to inhibit bacterial growth and exhibit antifungal effects .
  • Antitumor Activity : The compound has potential antitumor effects as seen in various studies where triazole-pyrimidine derivatives were screened against human cancer cell lines. The cytotoxicity was evaluated using assays against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines .
  • Anti-inflammatory Effects : Research indicates that compounds with similar scaffolds have exhibited anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), which are critical in the inflammatory process .

Case Studies and Research Findings

Several studies have highlighted the biological activities of similar compounds:

  • Cytotoxicity Studies : A study reported that triazole derivatives showed varying degrees of cytotoxicity against MCF-7 cells, with some compounds demonstrating IC50 values in the low micromolar range . This suggests that modifications in the structure can enhance biological activity.
  • Structure-Activity Relationship (SAR) : The SAR analysis indicated that electron-donating groups on the triazole ring significantly enhance the anti-inflammatory and anticancer activities of these compounds .
  • Synthesis and Biological Evaluation : In one study, derivatives synthesized from triazole-pyrimidine cores were evaluated for their antibacterial activity against Gram-positive bacteria, showing promising results comparable to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(6-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-methylbutanamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-component reactions involving triazole and pyrimidine precursors. For example, a one-pot synthesis using 5-amino-triazoles, aldehydes, and β-keto esters in ethanol with catalysts like APTS (3-aminopropyltriethoxysilane) achieves high yields (~70–80%) . Optimization involves adjusting stoichiometry (1:1:1 molar ratio), temperature (reflux at 80°C), and catalyst loading (5–10 mol%) to minimize side products . Post-reaction purification via column chromatography (ethyl acetate/petroleum ether) ensures >95% purity .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR resolves aromatic protons (δ 7.2–8.5 ppm), methyl groups (δ 1.2–2.5 ppm), and carbonyl signals (δ 165–175 ppm) .
  • Mass spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 451.2) .
  • X-ray crystallography : Determines crystal packing and hydrogen-bonding networks (e.g., monoclinic space group P2₁/c) .

Q. What are the preliminary structure-activity relationships (SAR) observed for triazolopyrimidine derivatives like this compound?

  • Methodological Answer : SAR studies reveal that:

  • The benzyl group at position 6 enhances lipophilicity and target binding .
  • Methyl substituents at positions 5 and 3-methylbutanamide improve metabolic stability .
  • Modifications to the 7-oxo group (e.g., replacement with thio or amino groups) alter bioactivity .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved during structural elucidation?

  • Methodological Answer : Contradictions arise from dynamic effects (e.g., rotational barriers in amide bonds). Solutions include:

  • Variable-temperature NMR : Observing coalescence of split signals at higher temps (e.g., 40–60°C) .
  • 2D NMR (COSY, NOESY) : Mapping through-space correlations to confirm substituent positions .
  • DFT calculations : Predicting chemical shifts and coupling constants to match experimental data .

Q. What strategies are effective for improving the yield of the final amidation step in synthesis?

  • Methodological Answer : The amidation of the triazolopyrimidine core with 3-methylbutanamide can be optimized by:

  • Using BOP-Cl (bis(2-oxo-3-oxazolidinyl)phosphinic chloride) as a coupling agent in DMF at 0–5°C .
  • Maintaining anhydrous conditions and a 1.2:1 molar ratio of acyl chloride to amine .
  • Monitoring reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors), and what assays validate these interactions?

  • Methodological Answer : The triazolopyrimidine scaffold often targets kinase or cannabinoid receptors. Assays include:

  • Kinase inhibition assays : IC₅₀ values determined via ADP-Glo™ kinase assays (e.g., <100 nM for CB2 receptors) .
  • Molecular docking : Using AutoDock Vina to model interactions with receptor active sites (e.g., hydrogen bonds with Ser173 and hydrophobic contacts with Phe117) .
  • Cell-based assays : Measuring cAMP inhibition in HEK293 cells transfected with CB2 receptors .

Q. What are the challenges in scaling up the synthesis, and how can they be addressed?

  • Methodological Answer : Key challenges include:

  • Low solubility : Switch to polar aprotic solvents (e.g., DMSO/THF mixtures) during later stages .
  • Byproduct formation : Use scavenger resins (e.g., QuadraPure™) to trap unreacted reagents .
  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water) for large batches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.